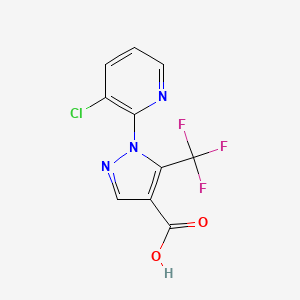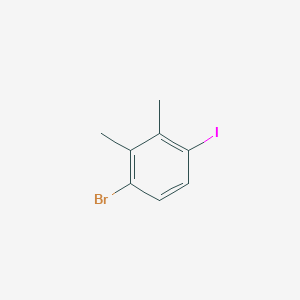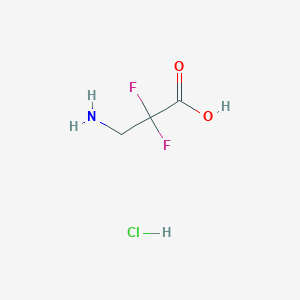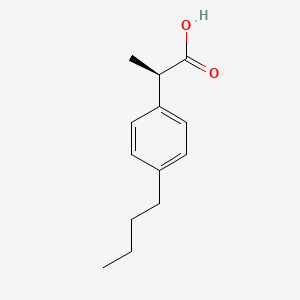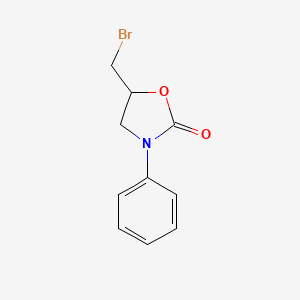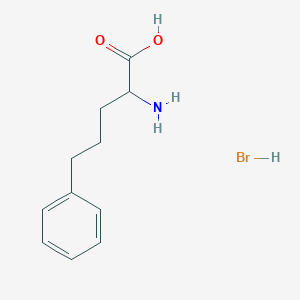
2-Amino-5-phenylpentanoic acid hydrobromide
Descripción general
Descripción
2-Amino-5-phenylpentanoic acid hydrobromide, also known as 5-phenylnorvaline hydrobromide, is a chemical compound with the molecular formula C11H16BrNO2 . It has a molecular weight of 274.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented as 1S/C11H15NO2.BrH/c12-10 (11 (13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2, (H,13,14);1H .Aplicaciones Científicas De Investigación
1. Role in Constituent Amino Acids of AM-Toxins
2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins, which are phytotoxic metabolites produced by certain pathogenic fungi. This highlights its significance in the field of plant pathology and toxin research (Shimohigashi, Lee, & Izumiya, 1976).
2. Involvement in Bioactive Compound Synthesis
The compound plays a role in the synthesis of bioactive compounds like bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Its structure and configuration have been examined through X-ray crystallography, contributing to medicinal chemistry and enzymology (Nakamura et al., 1976).
3. Synthesis of Hydroxyproline Derivatives
2-Amino-5-phenylpentanoic acid has been utilized in systematic investigations for synthesizing derivatives like 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid. This research is significant for understanding the synthesis pathways of important amino acids (Gaudry, Berlinguet, Langis, & Paris, 1956).
4. As Inhibitors in Enzyme Studies
The compound has been used in the design of inhibitors for nitric oxide synthases, providing insights into enzyme inhibition mechanisms and aiding in the development of therapeutic agents (Ulhaq et al., 1998).
5. Role in Antimicrobial Compound Synthesis
It also contributes to the synthesis of antimicrobial compounds, exemplified by its use in creating N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its relevance in pharmacology and microbial resistance research (Maehr & Leach, 1978).
6. Interaction with HIV-1 Protease
The compound's isomers have been synthesized and tested for inhibition of HIV-1 protease, showing that certain isomers are highly potent inhibitors. This has implications for antiviral drug development, especially in the context of HIV/AIDS (Raju & Deshpande, 1991).
Safety and Hazards
The safety information associated with 2-Amino-5-phenylpentanoic acid hydrobromide includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, H335 .
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-phenylpentanoic acid hydrobromide . .
Propiedades
IUPAC Name |
2-amino-5-phenylpentanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPFPDOMYWRJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



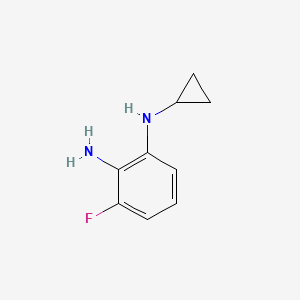


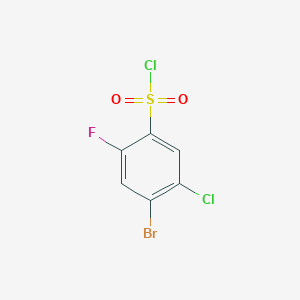

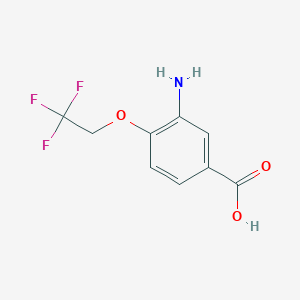
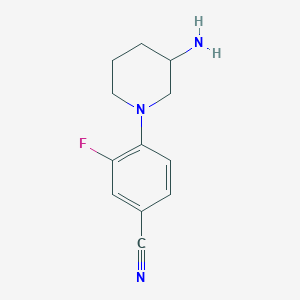
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)
